4-Methyl-2-(phenylmethoxy)benzoic acid
Overview
Description
4-Methyl-2-(phenylmethoxy)benzoic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is also known by its IUPAC name, 2-(benzyloxy)-4-methylbenzoic acid . This compound is a derivative of benzoic acid, where the hydrogen atom in the para position relative to the carboxyl group is substituted by a phenylmethoxy group, and the hydrogen atom in the ortho position is substituted by a methyl group.
Preparation Methods
The synthesis of 4-Methyl-2-(phenylmethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzoic acid.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Chemical Reactions Analysis
4-Methyl-2-(phenylmethoxy)benzoic acid can undergo various chemical reactions, including:
Scientific Research Applications
4-Methyl-2-(phenylmethoxy)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(phenylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . This interaction can modulate enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
4-Methyl-2-(phenylmethoxy)benzoic acid can be compared with other similar compounds, such as:
4-Methoxy-2-methylbenzoic acid: This compound is a positional isomer with a methoxy group instead of a phenylmethoxy group.
4-Amino-2-methylbenzoic acid: This compound has an amino group instead of a phenylmethoxy group.
This compound methyl ester: This ester derivative has a methyl ester group instead of a carboxylic acid group.
Properties
IUPAC Name |
4-methyl-2-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-8-13(15(16)17)14(9-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOSCNFUQKKVEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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